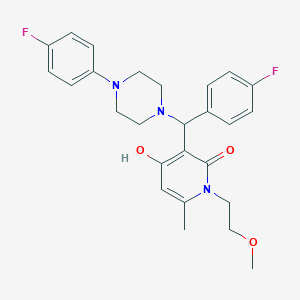
3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is structurally related to several active pharmacological agents, which have been explored for their binding affinity towards various receptors in the brain. Research efforts have focused on understanding its synthesis, molecular structure, and properties to elucidate its potential applications in scientific research.
Synthesis Analysis
The synthesis of analogs to this compound often involves complex chemical reactions, including nitro substitution, cyclohexanecarboxamide derivatives, and electrophilic fluorination, showcasing its intricate synthetic pathway. For instance, compounds structurally similar have been prepared through labeling their precursors and evaluated for their receptor binding affinities, highlighting the synthetic interest in such molecules for receptor studies (García et al., 2014).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, have been utilized to determine the precise structure of related compounds. These studies provide valuable insights into the molecular conformation, which is crucial for understanding the interaction with biological targets (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve their interaction with various biological targets, indicating their potential utility in scientific research. For example, derivatives have been synthesized and evaluated for their ability to bind to transporters, demonstrating the chemical versatility and potential biological relevance of these molecules (Hsin et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical handling of these compounds in a laboratory setting. While specific data on this compound was not found, related research emphasizes the importance of these properties in the synthesis and application of similar molecules.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, potential for modifications, and binding affinity to various receptors, are crucial for understanding the compound's utility in research. Studies on analogs have explored these aspects, shedding light on the compound's potential interactions and modifications (Babu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- New Mannich bases, including compounds structurally related to the specified chemical, have been synthesized. These compounds demonstrate cytotoxic/anticancer activities and inhibit carbonic anhydrase I and II isoenzymes, making them potential leads for further design and evaluation in anticancer and enzyme inhibition studies (Gul et al., 2019).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of derivatives of this compound reveal insights into its molecular arrangement and potential interactions. Such analyses are essential for understanding the molecular properties and potential pharmaceutical applications (Ullah & Stoeckli-Evans, 2021).
Synthesis and Evaluation as Anticancer Agents
- Synthesized mono Mannich bases, structurally similar to the specified chemical, have shown promising results as anticancer agents and carbonic anhydrase inhibitors. These studies highlight the potential of such compounds in therapeutic applications (Tuğrak et al., 2019).
Development as Therapeutic Agents
- Research into the development of therapeutic agents often involves the synthesis of compounds like the one . These compounds are studied for their potential as inhibitors of certain biological processes, contributing to the understanding of disease mechanisms and the development of new drugs (Shakhmaev et al., 2016).
Comparative Metabolism Studies
- Comparative metabolism studies of related compounds in different species provide crucial information on how these compounds might behave in human bodies, influencing drug development and safety evaluation (Lavrijsen et al., 1992).
Docking Studies
- Docking studies of compounds structurally similar to the one play a vital role in drug design. These studies help in understanding how these compounds interact with target molecules, aiding in the optimization of drug candidates (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-3-5-20(27)6-4-19)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h3-10,17,25,32H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNVDGMRFCMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

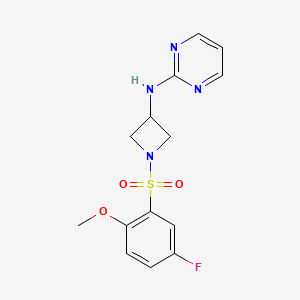
![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
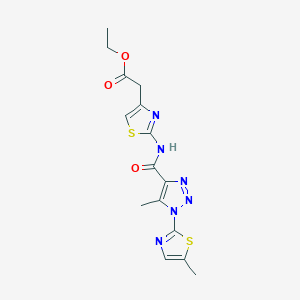
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
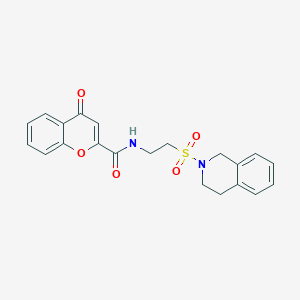
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)
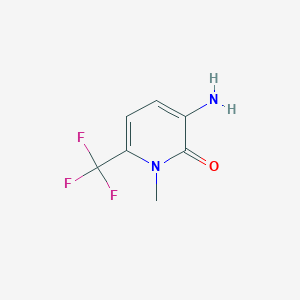
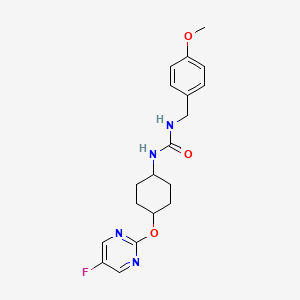
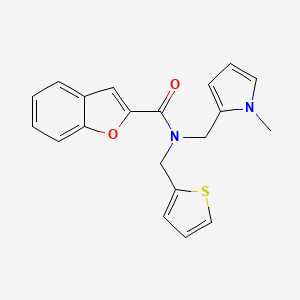
![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)